molecular formula C24H25N3O8S2 B2802805 ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 887218-71-5

ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2802805
CAS No.: 887218-71-5
M. Wt: 547.6
InChI Key: GPBGPUPNLASTBO-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by:

  • A benzothiazole core with a dihydro-1,3-benzothiazole scaffold.
  • An ethyl carboxylate group at position 4.
  • A (2Z)-3-(2-methoxy-2-oxoethyl) substituent at position 2.
  • A 4-(morpholine-4-sulfonyl)benzoyl imino group at position 2.

The morpholine sulfonyl group enhances solubility and may influence target binding via hydrogen bonding .

Properties

IUPAC Name

ethyl 3-(2-methoxy-2-oxoethyl)-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O8S2/c1-3-35-23(30)17-6-9-19-20(14-17)36-24(27(19)15-21(28)33-2)25-22(29)16-4-7-18(8-5-16)37(31,32)26-10-12-34-13-11-26/h4-9,14H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBGPUPNLASTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The starting materials may include ethyl 2-aminobenzoate and 2-bromoacetophenone, which undergo a series of reactions such as condensation, cyclization, and sulfonylation to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may be tested in preclinical studies to evaluate its efficacy and safety as a drug candidate.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzothiazole and thiazolo-pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound C₂₄H₂₅N₃O₈S₂ 571.6 Morpholine sulfonyl, methoxy oxoethyl, ethyl carboxylate Benzothiazole, ester, imine, sulfonyl, ketone
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₁H₁₉ClN₂O₅S 446.9 Chlorophenyl, methoxycarbonyl, methyl Thiazolo-pyrimidine, ester, ketone
2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₄H₂₃N₂O₇S₂ 539.6 Thiophen-2-yl, dimethoxybenzylidene, methoxyethyl Thiazolo-pyrimidine, ester, ether, benzylidene

Key Observations:

  • Substituent Diversity : The target compound’s morpholine sulfonyl group distinguishes it from analogs with chlorophenyl () or thiophenyl () moieties. This group may improve solubility and metabolic stability compared to hydrophobic substituents .
  • Core Scaffold : While the target uses a dihydrobenzothiazole core, analogs in and feature fused thiazolo-pyrimidine systems, which may alter conformational flexibility and π-π stacking interactions .

Computational and Spectroscopic Comparisons

  • Molecular Similarity :
    • Tools like Tanimoto and Dice indices () quantify structural similarity. The target compound’s benzothiazole core and ester groups may yield high similarity scores with and analogs, while the morpholine sulfonyl group reduces overlap .
  • Mass Spectrometry :
    • Molecular networking () would cluster the target with analogs sharing benzothiazole or thiazolo-pyrimidine cores. Fragmentation patterns (e.g., loss of COOEt or sulfonyl groups) could generate cosine scores >0.7, indicating structural relatedness .

Q & A

Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with precursor molecules such as benzothiazole derivatives and sulfonamide-containing intermediates. Key steps include:

  • Imine formation : Condensation of a benzoyl imine group with the benzothiazole core under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Sulfonylation : Introduction of the morpholine-4-sulfonyl group via nucleophilic substitution, requiring controlled pH (7–8) to avoid side reactions .
  • Esterification : Ethyl ester formation using ethanol as both solvent and reactant, catalyzed by sulfuric acid at reflux .
    Optimization focuses on yield (monitored via HPLC) and purity (verified by NMR and LC-MS). Adjusting temperature, solvent polarity, and catalyst loading (e.g., triethylamine for sulfonylation) can mitigate byproduct formation .

Q. How should researchers characterize the compound’s structure and purity?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1H/13C NMR to confirm stereochemistry (e.g., Z-configuration at the imine bond) and functional group integration .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). The morpholine-sulfonyl group may engage in hydrogen bonding with active-site residues .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify key binding motifs (e.g., benzothiazole stacking with aromatic residues) .
  • Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to refine force field parameters .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., anticancer vs. antimicrobial potency) often arise from:

  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing morpholine with pyrrolidine sulfonamide) to isolate the impact of substituents .
  • Dose-response curves : Use nonlinear regression to calculate EC50 values with 95% confidence intervals, ensuring statistical rigor .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Electron-withdrawing groups : Substituting the methoxy moiety with a nitro group enhances electrophilicity, potentially improving enzyme inhibition .
  • Steric effects : Bulkier substituents at the benzothiazole 6-position may reduce membrane permeability, as shown in logP calculations (e.g., ClogP >3 correlates with lower bioavailability) .
  • Bioisosteres : Replace the ethyl ester with a methyl or tert-butyl group to modulate solubility and metabolic stability .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC analysis to identify hydrolysis products (e.g., cleavage of the ester group) .
  • Light/thermal stability : Expose solid samples to UV light (254 nm) or 40–60°C for 48 hours, monitoring degradation via TLC .
  • Plasma stability : Incubate with human plasma (37°C, 1–6 hours) to evaluate esterase-mediated hydrolysis .

Methodological Considerations for Biological Evaluation

Q. How should researchers design assays to evaluate anticancer activity?

  • Cell viability assays : Use MTT or resazurin-based protocols with dose ranges (0.1–100 µM) and positive controls (e.g., doxorubicin) .
  • Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .
  • Synergy testing : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) via CompuSyn software .

Q. What strategies validate target engagement in vitro?

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., HDACs or topoisomerases) with fluorogenic substrates (e.g., Boc-Lys-TAMRA for HDACs) .
  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .
  • RNAi knockdown : Compare compound efficacy in wild-type vs. gene-edited cells (e.g., CRISPR-Cas9 knockout of putative targets) .

Contradictions and Mitigation

  • Bioactivity variability : Discrepancies between enzyme inhibition (nM range) and cellular activity (µM range) suggest poor cellular uptake. Mitigate by formulating with permeability enhancers (e.g., cyclodextrins) .
  • SAR inconsistencies : Conflicting data on morpholine’s role may arise from assay-specific parameters. Standardize protocols (e.g., ATP concentration in kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.